Superior pH Compatibility in Formulations via Elevated pKa Relative to Mercaptoacetic Acid
The predicted pKa of 2-hydroxyethyl mercaptoacetate (7.83 ± 0.10) is significantly higher than that of the parent acid, mercaptoacetic acid (pKa = 3.68 at 25°C) . This difference indicates that the thiol group in 2-hydroxyethyl mercaptoacetate is far less acidic and remains predominantly protonated at neutral pH, unlike mercaptoacetic acid which is largely deprotonated. This results in reduced corrosivity and a lower potential for undesirable ionic interactions in formulations.
| Evidence Dimension | Thiol Group Acidity (pKa) |
|---|---|
| Target Compound Data | 7.83 ± 0.10 (Predicted) |
| Comparator Or Baseline | Mercaptoacetic acid (Thioglycolic acid), pKa = 3.68 at 25°C |
| Quantified Difference | ΔpKa ≈ +4.15 (less acidic by >4 log units) |
| Conditions | Predicted pKa for target compound; experimental pKa at 25°C for comparator |
Why This Matters
This elevated pKa makes 2-hydroxyethyl mercaptoacetate far more compatible with pH-sensitive formulation matrices (e.g., emulsions, gels) and reduces the risk of acid-catalyzed degradation or irritation, a key procurement consideration for personal care and specialty chemical applications.
